molecular formula C8H7F2NO3 B13305811 2-(5-acetyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid CAS No. 1384430-39-0

2-(5-acetyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid

Cat. No.: B13305811
CAS No.: 1384430-39-0
M. Wt: 203.14 g/mol
InChI Key: BFEIDMKODKXIOA-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    2-(5-acetyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid: C14H17N3O2F2\text{C}_{14}\text{H}_{17}\text{N}_3\text{O}_2\text{F}_2C14​H17​N3​O2​F2​

    .
  • It contains a pyrrole ring substituted with an acetyl group and two difluoroacetic acid moieties.
  • The compound’s unique structure makes it interesting for various applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    2-(5-acetyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

    • Chemical Formula : C9H9F2NO3
    • Molecular Weight : 189.17 g/mol
    • CAS Number : 1423031-93-9

    Synthesis

    The synthesis of this compound typically involves the reaction of difluoroacetic acid with a pyrrole derivative. The acetylation step is crucial for enhancing the compound's biological activity.

    Research indicates that this compound may exhibit various biological activities, including:

    • Anticancer Activity : Preliminary studies suggest that it may inhibit certain kinases involved in cell cycle regulation, similar to other known inhibitors like WEE1 .
    • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts such as cancer treatment.

    Case Studies and Research Findings

    • Anticancer Potential :
      • A study demonstrated that derivatives of difluoroacetic acid can induce apoptosis in cancer cells by disrupting the cell cycle at the G2-M checkpoint .
      • The compound's structural similarity to known kinase inhibitors suggests a potential role in targeting tumor growth.
    • Inhibition of Kinases :
      • The compound has been evaluated for its ability to inhibit WEE1 kinase, which is critical for cell cycle regulation. Inhibition of this kinase can lead to increased sensitivity of cancer cells to DNA-damaging agents .
    • Immunomodulatory Effects :
      • Similar compounds have shown immunomodulatory effects, enhancing cytokine production in murine models. This suggests that this compound may also participate in modulating immune responses .

    Data Table: Biological Activity Summary

    Biological ActivityMechanismReference
    AnticancerInhibits WEE1 kinase
    Enzyme InhibitionDisrupts cell cycle
    ImmunomodulationEnhances cytokine production

    Properties

    IUPAC Name

    2-(5-acetyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H7F2NO3/c1-4(12)5-2-3-6(11-5)8(9,10)7(13)14/h2-3,11H,1H3,(H,13,14)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BFEIDMKODKXIOA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)C1=CC=C(N1)C(C(=O)O)(F)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H7F2NO3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301240072
    Record name 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301240072
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    203.14 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1384430-39-0
    Record name 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1384430-39-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301240072
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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